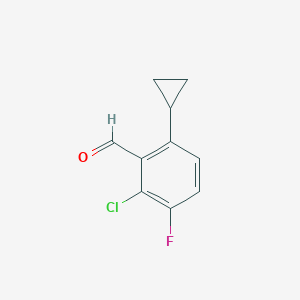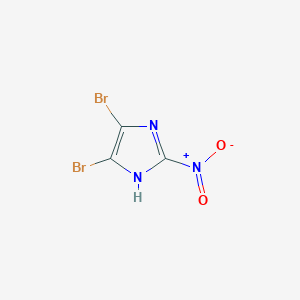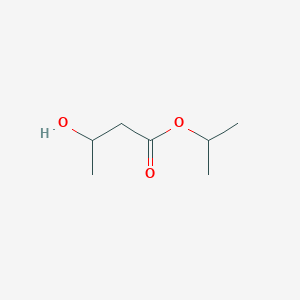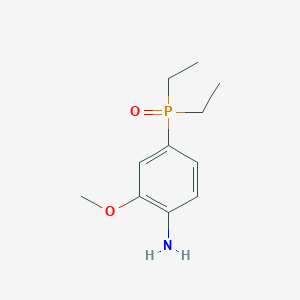
4-(Diethylphosphoryl)-2-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-3-methoxyphenyl)diethylphosphine oxide is an organic compound with the molecular formula C11H18NO2P It is a derivative of phosphine oxide, characterized by the presence of an amino group at the 4-position and a methoxy group at the 3-position on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-methoxyphenyl)diethylphosphine oxide typically involves the reaction of 4-amino-3-methoxyphenylboronic acid with diethylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of (4-Amino-3-methoxyphenyl)diethylphosphine oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(4-Amino-3-methoxyphenyl)diethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide derivative.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The amino and methoxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding phosphine oxide, while reduction can regenerate the phosphine.
科学研究应用
(4-Amino-3-methoxyphenyl)diethylphosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (4-Amino-3-methoxyphenyl)diethylphosphine oxide involves its interaction with specific molecular targets. The amino and methoxy groups on the phenyl ring allow it to bind to enzymes and other proteins, potentially inhibiting their activity. The phosphine oxide moiety can also participate in redox reactions, influencing cellular pathways and processes.
相似化合物的比较
Similar Compounds
- (4-Amino-3-methoxyphenyl)dimethylphosphine oxide
- (4-Amino-3-methoxyphenyl)diphenylphosphine oxide
- (4-Amino-3-methoxyphenyl)diethylphosphine sulfide
Uniqueness
(4-Amino-3-methoxyphenyl)diethylphosphine oxide is unique due to its specific substitution pattern on the phenyl ring and the presence of the diethylphosphine oxide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H18NO2P |
|---|---|
分子量 |
227.24 g/mol |
IUPAC 名称 |
4-diethylphosphoryl-2-methoxyaniline |
InChI |
InChI=1S/C11H18NO2P/c1-4-15(13,5-2)9-6-7-10(12)11(8-9)14-3/h6-8H,4-5,12H2,1-3H3 |
InChI 键 |
QEIGNJJNLOFYET-UHFFFAOYSA-N |
规范 SMILES |
CCP(=O)(CC)C1=CC(=C(C=C1)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


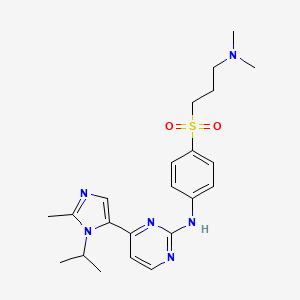
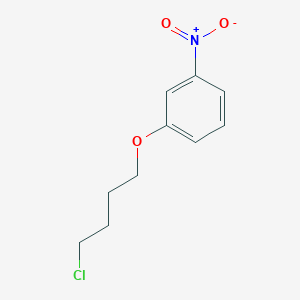
![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)
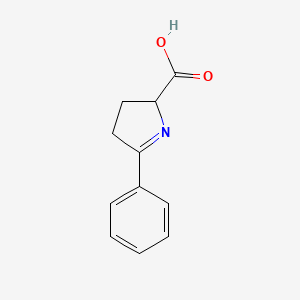
![8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13981041.png)
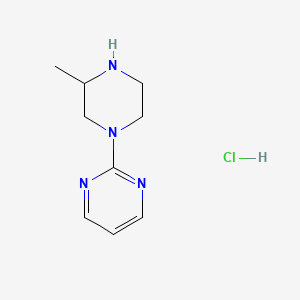
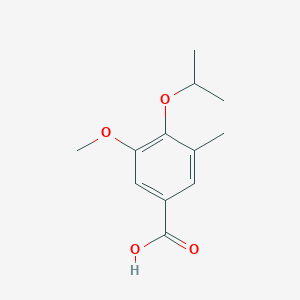

![4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B13981059.png)

